
Tris(oxalato)rhodate(3-), tripotassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(oxalato)rhodate(3-), tripotassium is a coordination compound consisting of a rhodium ion complexed with three oxalate ligands and balanced by three potassium ions. This compound is known for its vibrant color and its role in various chemical processes, particularly in the field of coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(oxalato)rhodate(3-), tripotassium typically involves the reaction of rhodium(III) chloride with potassium oxalate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{RhCl}_3 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow \text{K}_3[\text{Rh}(\text{C}_2\text{O}_4)_3] + 3 \text{KCl} ]
The reaction mixture is usually heated to facilitate the dissolution of the reactants and the formation of the complex. After the reaction is complete, the solution is cooled, and the product is precipitated out by adding a suitable solvent such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity rhodium salts and potassium oxalate, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(oxalato)rhodate(3-), tripotassium undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The oxalate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the rhodium center.
Reducing Agents: Such as sodium borohydride, can reduce the rhodium center.
Ligand Substitution: Ligands such as ammonia or ethylenediamine can replace the oxalate ligands under appropriate conditions.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of higher oxidation state rhodium complexes.
Reduction: Reduction can result in lower oxidation state rhodium complexes.
Substitution: Substitution reactions yield new coordination complexes with different ligands.
Applications De Recherche Scientifique
Tris(oxalato)rhodate(3-), tripotassium has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other rhodium complexes and as a catalyst in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in the production of fine chemicals and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which Tris(oxalato)rhodate(3-), tripotassium exerts its effects involves the coordination of the rhodium center with various substrates. The oxalate ligands facilitate the binding of the complex to target molecules, allowing for catalytic or inhibitory actions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium ferrioxalate: A similar compound where iron replaces rhodium.
Potassium tris(oxalato)chromate: Another analogous compound with chromium as the central metal ion.
Uniqueness
Tris(oxalato)rhodate(3-), tripotassium is unique due to the specific properties imparted by the rhodium center, such as its catalytic activity and its interactions with biological molecules. These properties distinguish it from other similar compounds and make it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
15602-35-4 |
|---|---|
Formule moléculaire |
C6H6O12Rh |
Poids moléculaire |
373.01 g/mol |
Nom IUPAC |
oxalic acid;rhodium |
InChI |
InChI=1S/3C2H2O4.Rh/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6); |
Clé InChI |
YVYBDVDCJNLVEI-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


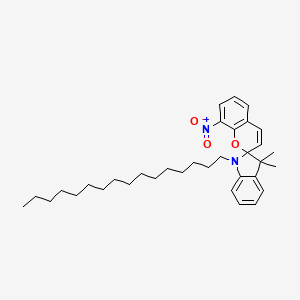
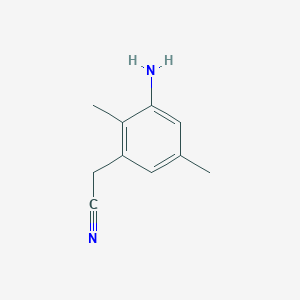

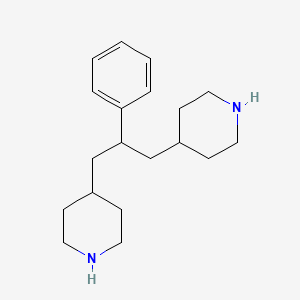

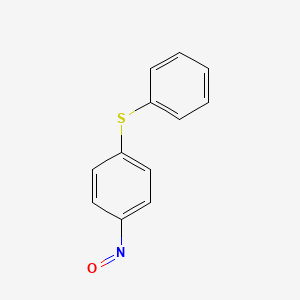

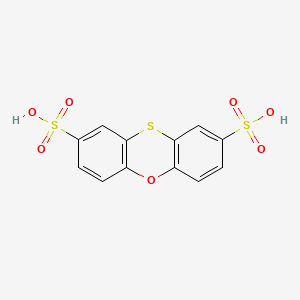
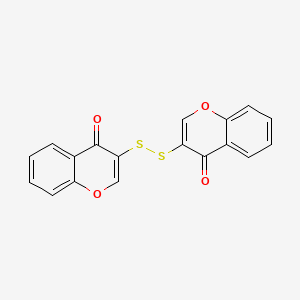

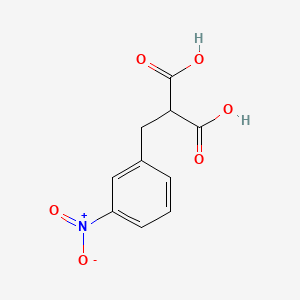
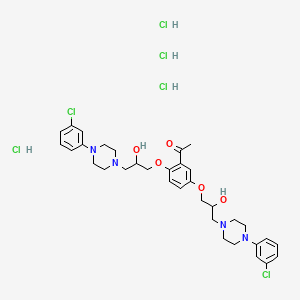

![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)
